BenchChemオンラインストアへようこそ!

Trametenolic Acid

tyrosinase inhibition melanogenesis enzyme kinetics

Trametenolic acid is the mechanistically distinct lanostane triterpenoid for mixed-mode enzyme inhibition studies. Unlike betulin (pure noncompetitive), it binds both free enzyme and enzyme-substrate complex (KI=0.9 μM, KIS=0.5 μM). It provides partial NO suppression (47.4%±4.4% at 30 μM) ideal for signaling studies where complete ablation is detrimental. Validated in db/db diabetic nephropathy at 10 mg/kg/day IP, and in HepG2.2.15 hepatoma with IC50 23.09 μM (48h) via RhoC/ROCK1 modulation. Choose specificity over substitution.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 24160-36-9
Cat. No. B1682453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametenolic Acid
CAS24160-36-9
SynonymsTrametenolic acid;  (+)-trametenolic acid B; 
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
InChIKeyNBSBUIQBEPROBM-GIICLEHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trametenolic Acid (CAS 24160-36-9): A Lanostane-Type Triterpenoid with Quantifiable Differentiation in Tyrosinase Inhibition and Anti-Inflammatory Activity


Trametenolic acid (3β-Hydroxylanosta-8,24-dien-21-oic acid; CAS 24160-36-9) is a lanostane-type tetracyclic triterpenoid isolated from medicinal fungi including Inonotus obliquus (Chaga mushroom), Poria cocos, Fomitopsis pinicola, and Trametes species [1]. It is characterized by a C30 steroidal backbone (molecular formula C30H48O3, MW 456.7) with a hydroxyl group at C-3 and a carboxylic acid moiety at C-21, features that influence its binding interactions with multiple biological targets [2]. While sharing the lanostane scaffold with structurally related triterpenoids such as eburicoic acid, dehydroeburiconic acid, and betulin, trametenolic acid exhibits distinct pharmacological profiles in head-to-head comparative studies—particularly in tyrosinase inhibition kinetics and differential anti-inflammatory potency—that preclude simple substitution among in-class compounds [3].

Why Generic Substitution Fails: Trametenolic Acid's Distinctive Mixed-Mode Inhibition and Ranked Anti-Inflammatory Potency Preclude Interchange with Eburicoic Acid, Dehydroeburiconic Acid, or Inotodiol


Despite sharing the lanostane skeleton, trametenolic acid's differential biological performance stems from specific structural determinants that cannot be predicted from class membership alone. In a direct seven-compound structure-activity relationship study, trametenolic acid B (6) and eburicoic acid (7) exhibited the least sensitivity to MCF-7 breast cancer cells among all tested triterpenes (IC₅₀ ranking: 2<5<4<1<3<6<7), demonstrating that minor structural variations within this class produce non-equivalent biological outcomes [1]. Furthermore, trametenolic acid exhibits mixed-mode tyrosinase inhibition (K_I = 0.9 μM, K_IS = 0.5 μM, IC₅₀ = 7.25 μM), whereas betulin acts via pure noncompetitive inhibition (K_I = K_IS = 0.4 μM, IC₅₀ = 5.13 μM)—a mechanistic distinction with practical implications for experimental design where mixed inhibitors may be preferred for their dual binding characteristics [2]. In anti-inflammatory assays, trametenolic acid reduced LPS-induced NO production to 47.4% ± 4.4% at 30 μM, a level intermediate between inotodiol (4.5% ± 0.8%) and inonotsutriols A (2.8% ± 1.7%), confirming that in-class substitution would yield different experimental outcomes [3]. These quantitative, comparator-anchored differences establish that procurement decisions cannot default to the most accessible or least expensive lanostane triterpenoid without compromising experimental reproducibility.

Product-Specific Quantitative Evidence Guide: Trametenolic Acid (CAS 24160-36-9) Benchmarking Against In-Class Comparators


Tyrosinase Inhibition: Mixed-Mode Kinetics of Trametenolic Acid versus Noncompetitive Inhibition of Betulin

Trametenolic acid exhibits a distinct mixed-mode inhibition of tyrosinase, characterized by two separate inhibition constants (K_I = 0.9 μM for enzyme-substrate complex binding, K_IS = 0.5 μM for free enzyme binding), and an IC₅₀ of 7.25 μM. This mechanism differs fundamentally from betulin, a structurally related triterpenoid that acts via pure noncompetitive inhibition with a single inhibition constant K_I = K_IS = 0.4 μM and IC₅₀ = 5.13 μM [1]. The mixed-mode inhibition profile indicates trametenolic acid can bind to both the free enzyme and the enzyme-substrate complex, potentially offering advantages in experimental systems where substrate concentration varies or where dual-target engagement is mechanistically relevant.

tyrosinase inhibition melanogenesis enzyme kinetics skin pigmentation

Anti-Inflammatory Activity: Rank-Order Comparison of Trametenolic Acid versus Inotodiol and Inonotusol A in LPS-Stimulated BV2 Microglial Cells

In a direct comparative study of triterpenes isolated from Inonotus obliquus, trametenolic acid (compound 3) reduced LPS-induced nitric oxide production to 47.4% ± 4.4% of control levels at a concentration of 30 μM. Under identical experimental conditions, inotodiol (compound 2) achieved 4.5% ± 0.8% residual NO production, and inonotusol A (compound 5) achieved 2.8% ± 1.7% [1]. This rank-order potency (inonotusol A > inotodiol > trametenolic acid) establishes that trametenolic acid provides moderate anti-inflammatory activity that is distinguishable from the stronger suppression observed with other lanostane triterpenes from the same fungal source. The differential activity profile enables researchers to select the appropriate triterpenoid based on desired magnitude of NO inhibition.

anti-inflammatory neuroinflammation NO production microglia

Cytotoxicity Ranking Against MCF-7 Breast Cancer Cells: Trametenolic Acid B versus Six Lanostane-Type Triterpenes

In a comprehensive structure-activity relationship study of seven lanostane-type triterpenes isolated from Fomitopsis pinicola and F. officinalis, trametenolic acid B (compound 6) and eburicoic acid (compound 7) demonstrated the lowest sensitivity against MCF-7 breast cancer cells. The IC₅₀ ranking, from most to least potent, was established as: 3-keto-dehydrosulfurenic acid (2) < pinicolic acid A (5) < 3-acetyloxylanosta-8,24-dien-21-oic acid (4) < fomitopsin C (1) < dehydroeburiconic acid (3) < trametenolic acid B (6) < eburicoic acid (7) [1]. This systematic comparative ranking confirms that trametenolic acid B occupies a specific position in the potency spectrum among structurally analogous lanostane triterpenes, with eburicoic acid—its closest structural comparator—exhibiting even lower activity.

anticancer MCF-7 breast cancer structure-activity relationship

Antileishmanial Activity: Selectivity Index of Trametenolic Acid Against Leishmania amazonensis versus Host Macrophages

Trametenolic acid exhibits potent and selective antileishmanial activity against Leishmania amazonensis. In vitro assays demonstrated IC₅₀ values of 2.9 ± 0.1 μM against promastigotes (the extracellular flagellated form) and 1.6 ± 0.1 μM against intracellular amastigotes (the clinically relevant form residing within host cells). Notably, the antileishmanial effect was 25-fold higher compared with its cytotoxic effect on peritoneal macrophages from BALB/c mice, indicating a favorable therapeutic window [1]. While this study did not directly compare trametenolic acid with other lanostane triterpenes in the same assay system, the quantitative selectivity index distinguishes it from compounds that may show similar potency but lack comparable safety margins.

antileishmanial neglected tropical diseases Leishmania selectivity

Renoprotective Efficacy in Diabetic Nephropathy: In Vivo Validation in db/db Mouse Model

Trametenolic acid (TA) administered at 10 mg/kg/day via intraperitoneal injection for 4 consecutive weeks in db/db diabetic mice significantly reduced the ratio of right kidney weight to body weight, decreased serum creatinine (Scr) and blood urea nitrogen (BUN) levels, and lowered urine albumin excretion compared to untreated db/db controls [1]. Mechanistically, TA activated the Nrf2 signaling pathway, increasing downstream antioxidant enzymes HO-1 and NQO-1, while simultaneously inhibiting NF-κB signaling and reducing proinflammatory cytokines TNF-α, IL-6, and IL-1β [1]. TA also restored nephrin and podocin protein expression, markers of glomerular podocyte integrity, and reduced collagen III and fibronectin accumulation associated with renal fibrosis [1].

diabetic nephropathy renoprotection oxidative stress Nrf2/HO-1

Hepatocellular Carcinoma Migration and Invasion: RhoC/ROCK1 Pathway Inhibition with IC₅₀ Characterization

Trametenolic acid (TA) inhibits proliferation of human hepatocellular carcinoma HepG2.2.15 cells in a concentration-dependent manner, with IC₅₀ values of 66.65 μmol·L⁻¹ at 24 hours and 23.09 μmol·L⁻¹ at 48 hours [1]. Beyond antiproliferative effects, TA suppresses cell migration and invasion through inhibition of the RhoC/ROCK1/MLC/MMP2/MMP9 signaling pathway, specifically by reducing RhoC GTPase activity and downregulating RhoC protein expression [1]. In a subcutaneous xenograft tumor model in BALB/c nude mice, TA administered at 40, 80, and 120 mg·kg⁻¹ demonstrated dose-dependent tumor growth inhibition, with the high-dose group achieving efficacy comparable to sorafenib (20 mg·kg⁻¹), the positive control [1]. Proteomic analysis further identified that TAB triggers HSP90AA4P upregulation and autophagy induction in HepG2/2.2.15 cells, providing a distinct molecular signature [2].

hepatocellular carcinoma cell migration RhoC/ROCK1 metastasis

Optimal Research and Industrial Application Scenarios for Trametenolic Acid (CAS 24160-36-9) Based on Quantitative Comparative Evidence


Tyrosinase Inhibitor Screening and Melanogenesis Studies Requiring Mixed-Mode Inhibition Kinetics

Trametenolic acid is the preferred selection over betulin for experimental systems investigating mixed-mode enzyme inhibition or requiring a tyrosinase inhibitor with distinct binding kinetics (K_I = 0.9 μM for enzyme-substrate complex; K_IS = 0.5 μM for free enzyme). The mixed inhibition mechanism [1] enables binding regardless of substrate occupancy, making trametenolic acid a mechanistically distinct tool compound for enzymology studies where dual-binding capability provides experimental flexibility. Procurement specifications should prioritize trametenolic acid when the research objective includes distinguishing mixed-mode from pure noncompetitive inhibition.

Neuroinflammation and Microglial Activation Studies Requiring Graded NO Suppression

In LPS-stimulated BV2 microglial cell models, trametenolic acid provides an intermediate level of NO suppression (47.4% ± 4.4% residual production at 30 μM) that is 10.5-fold less potent than inotodiol (4.5% ± 0.8% residual) [2]. This intermediate potency is valuable for studies requiring partial, rather than complete, inhibition of NO-mediated inflammatory signaling—for instance, when investigating dose-response relationships or when complete NO ablation would confound downstream pathway analysis. Researchers should select trametenolic acid over inotodiol or inonotusol A when moderate anti-inflammatory activity is the desired experimental parameter.

Diabetic Nephropathy Research and Renal Oxidative Stress Model Systems

For in vivo studies of diabetic nephropathy and renal oxidative stress, trametenolic acid offers validated efficacy data in the db/db mouse model [3]. The compound's dual mechanism—activation of Nrf2/HO-1 antioxidant pathways with concurrent inhibition of NF-κB-mediated inflammation—positions it as a reference compound for investigating renoprotective triterpenoids. Procurement for renal pathophysiology studies should reference the established 10 mg/kg/day intraperitoneal dosing regimen and the demonstrated improvements in BUN, Scr, urine albumin, and podocyte integrity markers [3].

Hepatocellular Carcinoma Metastasis and RhoC/ROCK1 Pathway Investigation

Trametenolic acid is suited for hepatocellular carcinoma studies targeting cell migration and invasion via RhoC/ROCK1 pathway modulation. The compound's characterized IC₅₀ values in HepG2.2.15 cells (66.65 μmol·L⁻¹ at 24h; 23.09 μmol·L⁻¹ at 48h) [4] and validated downregulation of RhoC GTPase activity provide a defined reference point for comparative studies with other RhoC pathway inhibitors. Proteomic evidence of HSP90AA4P upregulation and autophagy induction [5] further distinguishes trametenolic acid for mechanism-of-action studies in liver cancer models.

Quote Request

Request a Quote for Trametenolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.